3-Hydroxy-5-methylbenzonitrile: A Comprehensive Technical Guide
3-Hydroxy-5-methylbenzonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylbenzonitrile, also known as 3-cyano-5-methylphenol, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a methyl group, and a nitrile group on a benzene ring—renders it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The nitrile functional group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]
Nomenclature and Structure
-
IUPAC Name : 3-hydroxy-5-methylbenzonitrile[2]
-
Synonyms : 3-Cyano-5-methylphenol, 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[3]
The structure of 3-Hydroxy-5-methylbenzonitrile features a benzene ring substituted with a hydroxyl (-OH) group at position 1, a cyano (-C≡N) group at position 3, and a methyl (-CH₃) group at position 5.
Caption: Chemical structure of 3-Hydroxy-5-methylbenzonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-5-methylbenzonitrile is presented in the table below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow solid, crystalline powder | [3] |
| Molecular Weight | 133.15 g/mol | [2][3][4] |
| Melting Point | 134–137°C | [3] |
| Boiling Point | Estimated above 300°C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | [3] |
| Density | 1.15–1.2 g/cm³ | [3] |
| Flash Point | >150°C | [3] |
| pKa | Not widely reported | |
| LogP | 1.6 (Predicted) | [2][5] |
Spectral Analysis
Spectroscopic data is crucial for the identification and characterization of 3-Hydroxy-5-methylbenzonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Hydroxy-5-methylbenzonitrile is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl protons will present as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the nitrile carbon (δ 115-120 ppm), the aromatic carbons (δ 110-160 ppm), and the methyl carbon (δ 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies include:
-
O-H stretch (hydroxyl) : A broad band around 3200-3600 cm⁻¹
-
C-H stretch (aromatic and methyl) : Around 2850-3100 cm⁻¹
-
C≡N stretch (nitrile) : A sharp, strong absorption around 2220-2240 cm⁻¹[6]
-
C=C stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region[6]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 133. Fragmentation patterns can provide further structural information. Predicted collision cross-section values can also aid in identification.[5]
Reactivity and Stability
3-Hydroxy-5-methylbenzonitrile is a stable compound under normal laboratory conditions.[7][8] The presence of the hydroxyl, methyl, and nitrile groups allows for a variety of chemical transformations:
-
Hydroxyl Group : Can undergo etherification, esterification, and O-alkylation reactions. It also activates the aromatic ring towards electrophilic substitution.
-
Nitrile Group : Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[9]
-
Aromatic Ring : Can undergo electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.
The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]
Synthesis and Manufacturing
Several synthetic routes to 3-Hydroxy-5-methylbenzonitrile have been reported. A common approach involves the modification of a more readily available starting material.
Representative Synthetic Pathway: From 3-Bromotoluene
A practical, one-pot synthesis can be achieved from 3-bromotoluene through a C-H activation/borylation/oxidation sequence to generate 3-bromo-5-methylphenol, which can then be converted to the nitrile.[10]
Caption: A potential synthetic route to 3-Hydroxy-5-methylbenzonitrile.
Experimental Protocol: Synthesis from an Aldehyde Precursor
A general method for synthesizing nitriles from aldehydes can be adapted for the preparation of 3-Hydroxy-5-methylbenzonitrile.[11]
-
Oxime Formation : The corresponding aldehyde (3-hydroxy-5-methylbenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent to form the aldoxime.
-
Dehydration : The aldoxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, or catalyzed by agents like ferrous sulfate.[11]
Detailed Steps:
-
Dissolve 3-hydroxy-5-methylbenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., dimethylformamide).
-
Add a catalytic amount of anhydrous ferrous sulfate.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Research and Drug Development
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[12] The nitrile group can act as a key pharmacophore, participating in various interactions with biological targets.[1][13]
As a Versatile Intermediate
3-Hydroxy-5-methylbenzonitrile is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a wide range of chemical modifications, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the hydroxyl group can be a handle for introducing different substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas
While specific applications of 3-Hydroxy-5-methylbenzonitrile itself are not extensively documented in mainstream therapeutic use, its structural motifs are present in compounds investigated for various activities:
-
Kinase Inhibition : Benzonitrile derivatives are known to be inhibitors of various kinases, which are often dysregulated in cancer.[12]
-
Antiviral and Antimicrobial Activity : The benzonitrile scaffold has been explored for its potential against viruses like Hepatitis C and various bacterial and fungal pathogens.[12]
-
Neurological Disorders : The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for antiepileptic drugs, contains a similar structural element, highlighting the relevance of this substitution pattern in neuroscience research.[13]
Safety and Handling
3-Hydroxy-5-methylbenzonitrile is considered hazardous and should be handled with appropriate safety precautions.
GHS Hazard Classification
-
Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2]
Precautionary Measures
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Engineering Controls : Use only under a chemical fume hood to ensure adequate ventilation.[7][8]
-
Handling : Avoid breathing dust, and wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]
First Aid
-
Inhalation : Move to fresh air. Seek medical advice if symptoms persist.[3]
-
Skin Contact : Remove contaminated clothing and rinse skin thoroughly with soap and water.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[3]
-
Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[3]
Conclusion
3-Hydroxy-5-methylbenzonitrile is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery and development. Its well-defined chemical properties, coupled with the reactivity of its functional groups, make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development endeavors.
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